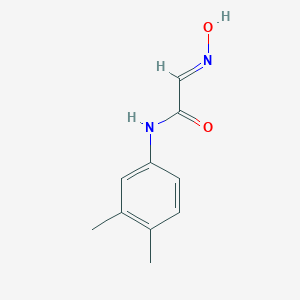

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

Description

Properties

IUPAC Name |

(2E)-N-(3,4-dimethylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-3-4-9(5-8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWMUOGEOATZNF-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=N/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17122-69-9 | |

| Record name | NSC106587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Elucidating the Molecular Architecture of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel compound, N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic and logical workflow, grounded in established spectroscopic principles, to unambiguously determine the molecule's constitution. We will explore a plausible synthetic route, predict the expected spectral data with detailed justifications, and outline a systematic approach to spectral interpretation, thereby creating a self-validating system for structural confirmation.

Strategic Synthesis: A Plausible Route to the Target Molecule

The synthesis of this compound can be logically approached through a two-step process. This proposed pathway leverages well-established and reliable chemical transformations, ensuring a high probability of success.

Step 1: Synthesis of 2-Chloro-N-(3,4-dimethylphenyl)acetamide (Intermediate 1)

The initial step involves the acylation of 3,4-dimethylaniline with 2-chloroacetyl chloride. This is a standard method for the formation of α-haloacetamides. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a mild base like triethylamine to neutralize the hydrochloric acid byproduct[1].

Step 2: Formation of the Hydroxyimino Group

The second step is a nucleophilic substitution reaction where the chlorine atom in Intermediate 1 is displaced by a hydroxylamine derivative. The use of hydroxylamine hydrochloride, in the presence of a base like sodium acetate in an alcoholic solvent, is a common method for the synthesis of oximes from α-halo carbonyl compounds[2].

The Spectroscopic Blueprint: Predicting the Spectral Data

A critical aspect of structural elucidation is the ability to predict the expected spectral data. By analyzing the constituent functional groups and drawing parallels with known compounds, we can construct a hypothetical spectroscopic profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR): Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectrum is as follows:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Ar-H (H-5) | ~7.2-7.4 | d | Ortho to the NH group, deshielded. |

| Ar-H (H-6) | ~7.0-7.2 | dd | Coupled to both H-5 and H-2. |

| Ar-H (H-2) | ~7.0-7.2 | d | Ortho to a methyl group. |

| NH | ~8.0-9.0 | br s | Amide proton, broad due to quadrupole broadening and potential exchange. |

| CH =NOH | ~7.5-8.0 | s | Vinylic proton of the oxime. |

| N-OH | ~10.0-12.0 | br s | Oxime hydroxyl proton, broad and downfield due to hydrogen bonding. |

| Ar-CH₃ (at C-3 and C-4) | ~2.2-2.3 | s | Aromatic methyl protons. |

Rationale for Predictions: The chemical shifts for the aromatic protons and methyl groups are estimated based on the known data for N-(3,4-dimethylphenyl)acetamide[3][4]. The downfield shift of the amide and oxime protons is characteristic of these functional groups and their propensity for hydrogen bonding.

¹³C NMR (Carbon NMR): Predicted Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Amide) | ~165-170 | Typical for a secondary amide carbonyl. |

| C =NOH (Oxime) | ~145-155 | Characteristic of an oxime carbon. |

| Ar-C (C-1, attached to NH) | ~138-140 | Aromatic carbon attached to nitrogen. |

| Ar-C (C-3 and C-4, with CH₃) | ~130-138 | Substituted aromatic carbons. |

| Ar-C (C-2, C-5, C-6) | ~120-130 | Unsubstituted aromatic carbons. |

| Ar-CH₃ (at C-3 and C-4) | ~19-21 | Aromatic methyl carbons. |

Rationale for Predictions: The predicted chemical shifts are based on the analysis of similar acetanilide structures and general values for amide and oxime carbons[3][5].

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Oxime) | 3200-3600 | Broad, Medium |

| N-H (Amide) | 3100-3300 | Medium |

| C=O (Amide I band) | 1650-1680 | Strong |

| C=N (Oxime) | 1620-1690 | Medium |

| N-H bend (Amide II band) | 1520-1570 | Medium |

| C-N (Amide) | 1200-1300 | Medium |

Rationale for Predictions: These predictions are based on established correlation tables for the characteristic vibrational frequencies of amides and oximes[6][7].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak will be at an m/z corresponding to the molecular formula C₁₀H₁₂N₂O₂ (M.W. = 192.22 g/mol ).

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the oxime-bearing carbon, leading to a fragment corresponding to the N-(3,4-dimethylphenyl)formamide cation.

-

Loss of the Hydroxyimino Group: Fragmentation involving the loss of the =NOH radical.

-

Amide Bond Cleavage: Cleavage of the amide bond to generate the 3,4-dimethylaniline cation.

-

Fragments from the Aromatic Ring: Benzylic cleavage of the methyl groups.

-

The fragmentation of N-aryl acetamides is well-documented and provides a solid basis for these predictions[8][9][10][11][12].

The Elucidation Workflow: A Step-by-Step Guide to Structural Confirmation

The following workflow outlines a systematic and self-validating approach to the structural elucidation of this compound.

Caption: A systematic workflow for the structural elucidation of the target molecule.

Experimental Protocols

Protocol 3.1: Mass Spectrometry

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Procedure:

-

Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions.

-

-

Causality: HRMS is chosen to provide the exact mass, which is crucial for confirming the molecular formula and distinguishing between isobaric compounds. ESI is a soft ionization technique that typically keeps the molecular ion intact.

Protocol 3.2: Infrared Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Causality: ATR-FTIR is a rapid and convenient method for obtaining high-quality IR spectra of solid samples with minimal sample preparation.

Protocol 3.3: 1D NMR Spectroscopy

-

Technique: ¹H, ¹³C, and DEPT-135 NMR.

-

Procedure:

-

Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like N-H and O-H).

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Acquire the DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

-

-

Causality: The choice of DMSO-d₆ as a solvent is strategic for visualizing the amide and oxime protons, which might otherwise exchange too rapidly in other solvents. The combination of ¹H, ¹³C, and DEPT-135 provides the foundational data for the initial assignment of the carbon skeleton and attached protons[13][14][15].

Protocol 3.4: 2D NMR Spectroscopy

-

Techniques: COSY, HSQC, and HMBC.

-

Procedure:

-

Using the same sample from the 1D NMR experiments, acquire the following 2D spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations (²JCH, ³JCH).

-

-

-

Causality: 2D NMR is essential for unambiguously connecting the different spin systems within the molecule.

-

COSY will confirm the connectivity of the aromatic protons.

-

HSQC will directly link each proton to its attached carbon.

-

HMBC is the key to assembling the complete molecular structure by showing correlations between protons and carbons that are two or three bonds apart. For example, it will show correlations from the amide proton to the carbonyl carbon and the aromatic ring, and from the oxime proton to the carbonyl carbon[16][17][18][19][20][21].

-

Logical Framework for Data Integration

Caption: Integration of spectroscopic data for unambiguous structure confirmation.

By systematically applying this workflow, the structure of this compound can be determined with a high degree of confidence. The convergence of data from multiple, independent spectroscopic techniques provides the necessary validation for the proposed structure.

Conclusion

The structural elucidation of a novel chemical entity is a meticulous process that relies on the synergistic application of synthesis, spectroscopic analysis, and logical deduction. This guide has presented a comprehensive and scientifically grounded approach to determining the structure of this compound. By following the proposed synthetic route and the detailed spectroscopic workflow, researchers can confidently and accurately characterize this and other new molecules, paving the way for further investigation into their chemical and biological properties.

References

-

Gupta, P., Srivastava, S. K., & Ganesan, K. (2015). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 6(2), 1-5. [Link]

-

Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Scribd. (n.d.). 2D NMR Spectroscopy. [Link]

-

Li, Y., et al. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1705-1712. [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). [Link]

-

ResearchGate. (2025, August 9). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3,4-Dimethylphenyl)acetamide. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

SpectraBase. (n.d.). N-methyl-N-(a-methylphenethyl)acetamide - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

Al-Omar, M. A. (2016). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine-2-carboxamides of Potential Antimicrobial and Anticancer Activities. Molecules, 21(11), 1546. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(3,4-dimethylphenyl)acetamide. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide. [Link]

-

Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3375-3401. [Link]

-

PubChem. (n.d.). N-(3,4-dimethylphenyl)acetamide. [Link]

-

National Institute of Standards and Technology. (n.d.). N-(1-nitro-2-naphthyl) acetamid. [Link]

-

PubChem. (n.d.). 2-chloro-n-(3,4-dimethylphenyl)acetamide. [Link]

-

Indian Journal of Pure & Applied Physics. (2012). FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

-

ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... [Link]

-

Journal of the Serbian Chemical Society. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-(3,4-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3',4'-DIMETHYLACETANILIDE(2198-54-1) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. imedpub.com [imedpub.com]

- 9. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jcbsc.org [jcbsc.org]

- 13. emerypharma.com [emerypharma.com]

- 14. scribd.com [scribd.com]

- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. web.uvic.ca [web.uvic.ca]

Physicochemical properties of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

[1][2]

Content Type: Technical Reference Guide Subject: CAS 17122-69-9 | Intermediate for Isatin Synthesis Primary Reference: Baker et al., J. Org. Chem., 1952[1][2]

Executive Summary

This compound (also known as 3,4-dimethyl-isonitrosoacetanilide) is a specialized organic intermediate primarily utilized in the synthesis of substituted indoles and isatins.[3] It is the product of the Sandmeyer isonitrosoacetanilide synthesis applied to 3,4-dimethylaniline (3,4-xylidine). Its significance lies in its role as a precursor to 4,5-dimethylisatin and 5,6-dimethylisatin , scaffolds critical in the development of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and other bioactive heterocycles.

Chemical Identity & Structural Data[6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | (2E)-N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide |

| Common Name | 3,4-Dimethyl-isonitrosoacetanilide |

| CAS Registry Number | 17122-69-9 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| SMILES | CC1=C(C=CC(=C1)NC(=O)C=NO)C |

| InChI Key | (Generated from structure) |

| Structural Class |

Physicochemical Properties[3][4][5][6][8][9][10]

Physical State and Appearance[4]

-

Color: Typically yellow to orange-brown. The color arises from the conjugation of the oxime group with the amide and aromatic ring.

-

Odor: Faint, characteristic of acetanilides.

Thermal Properties[3][9][10]

-

Melting Point: The compound is a solid intermediate.[6] While specific melting points for this isomer vary by purity, analogous isonitrosoacetanilides typically melt in the range of 150–180 °C (decomposition often observed).

Solubility Profile

-

Water: Low solubility in cold water; moderate solubility in boiling water.

-

Organic Solvents: Soluble in ethanol, methanol, and acetic acid.

-

Alkali: Soluble in aqueous NaOH or KOH solutions due to the acidity of the oxime proton (

), forming a water-soluble salt.

Acidity and Lipophilicity

-

pKa (Predicted): ~10.5 (referencing the oxime group).

-

LogP (Predicted): ~1.7 – 1.9. This indicates moderate lipophilicity, suitable for organic extraction but sufficiently polar to be precipitated from aqueous acidic mixtures.

Synthesis Protocol (Sandmeyer Method)

The standard preparation follows the method described by Baker et al. (1952) and Marvel & Hiers (Organic Syntheses) . This route utilizes chloral hydrate and hydroxylamine to generate the hydroxyimino backbone in situ.

Reaction Mechanism

-

Formation of Oximino-intermediate: Chloral hydrate reacts with hydroxylamine to form chloral oxime (transient).

-

Displacement/Condensation: The aniline attacks the electrophilic carbon, displacing trichloro-groups (mechanistically complex, involving formation of an isonitroso-aldehyde equivalent) to yield the target acetamide.

Step-by-Step Methodology

Reagents:

-

3,4-Dimethylaniline (3,4-Xylidine): 1.0 eq

-

Chloral Hydrate: 1.1 eq

-

Hydroxylamine Hydrochloride: 3.0 eq

-

Sodium Sulfate (anhydrous): ~10 eq (used to increase ionic strength/salting out)

-

Hydrochloric Acid (conc.) & Water[7]

Protocol:

-

Solution A: Dissolve sodium sulfate (approx. 200g for 0.1 mol scale) in water (600 mL). Add chloral hydrate.[2][7][6]

-

Solution B: Dissolve 3,4-dimethylaniline in water containing concentrated HCl.

-

Solution C: Dissolve hydroxylamine hydrochloride in water.

-

Combination: Add Solution B to Solution A with vigorous stirring. Then, add Solution C.

-

Heating: Heat the mixture rapidly to boiling. Continue boiling for 1–2 minutes. A precipitate (the target compound) will form usually as a yellow/brown solid.

-

Isolation: Cool the mixture (ice bath) to complete precipitation. Filter the solid, wash with water to remove inorganic salts, and dry.

Yield: Typically 80–90%.

Visualization: Synthesis & Cyclization Pathway

Caption: Synthesis of the title compound via Sandmeyer reaction and subsequent acid-catalyzed cyclization to dimethylisatin isomers.

Reactivity & Applications

Intramolecular Cyclization

The primary application of this compound is its conversion to isatins.

-

Reagent: Concentrated Sulfuric Acid (H₂SO₄).[8]

-

Conditions: Heating at 70–90 °C for 15–30 minutes.

-

Regioselectivity: Cyclization can occur at the 2-position or the 6-position of the phenyl ring.

-

Path A: Cyclization at C2 yields 4,5-dimethylisatin .

-

Path B: Cyclization at C6 yields 5,6-dimethylisatin .

-

Outcome: A mixture is often obtained, which requires fractional crystallization (often from acetic acid) to separate. Literature suggests the 4,5-isomer is often the major product or easier to isolate due to steric factors [1].

-

Metal Chelation

The

Safety & Handling

-

Hazards: As an acetanilide derivative, it may possess skin sensitizing properties. The precursors (chloral hydrate, hydroxylamine) are toxic and corrosive.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Baker, B. R., et al. (1952).[1][7][6] "An Antimalarial Alkaloid from Hydrangea. XV. Synthesis of 3-[beta-Keto-gamma-(3-substituted-2-piperidyl)propyl]-4-quinazolones." The Journal of Organic Chemistry, 17(1), 149–156.

-

Marvel, C. S., & Hiers, G. S. (1925). "Isatin." Organic Syntheses, Coll.[1][7] Vol. 1, p. 327.[1][7]

-

Kadin, S. B. (1984).[7] "Analgesic and antiinflammatory 1-acyl-2-oxindole-3-carboxamides." U.S. Patent 4,791,131. (Cites the synthesis and melting points of the dimethylisatin products).

Sources

- 1. US4791131A - Analgesic and antiinflammatory 1-acyl-2-oxindole-3-carboxamides - Google Patents [patents.google.com]

- 2. 15540-89-3_CAS号:15540-89-3_Acetamide,N-(2,5-dimethylphenyl)-2-(hydroxyimino) - 化源网 [chemsrc.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Potential biological activity of N-aryl hydroxyiminoacetamides

The Potential Biological Activity of N-Aryl Hydroxyiminoacetamides: A Technical Guide

Executive Summary

N-aryl hydroxyiminoacetamides (commonly known as isonitrosoacetanilides ) represent a unique chemical scaffold characterized by the presence of an amide coupled with a hydroxyimino (oxime) functionality (

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and therapeutic potential of these compounds, specifically focusing on their antimicrobial efficacy, their role as pharmacophores in beta-lactamase resistance, and their utility as precursors to privileged heterocyclic systems.

Chemical Structure & Pharmacophore Analysis[1]

The core structure of N-aryl hydroxyiminoacetamides consists of three distinct domains responsible for their chemical reactivity and biological interaction:

-

The Aryl Terminus (Lipophilic Domain): Facilitates membrane permeability and hydrophobic pocket binding. Substituents on this ring (e.g., -Cl, -NO₂, -Me) significantly modulate lipophilicity and metabolic stability.

-

The Amide Linker: Provides hydrogen bond donor/acceptor sites, critical for receptor affinity.

-

The Hydroxyimino (Oxime) Head: A versatile moiety capable of metal chelation (e.g., Fe²⁺, Ni²⁺) and hydrogen bonding. It is also the site of cyclization for isatin formation.[1]

Structural Diagram (DOT)

The following diagram illustrates the core scaffold and its transformation potential.

Figure 1: Structural deconstruction of the N-aryl hydroxyiminoacetamide scaffold and its chemical lineage.

Biological Activity Profile

Antimicrobial and Antifungal Activity

Direct screening of N-aryl hydroxyiminoacetamides has revealed moderate to potent antimicrobial activity.[2][3] The mechanism is hypothesized to involve the chelation of essential trace metals required for bacterial enzyme function (due to the bidentate nature of the oxime-amide motif) or interference with cell wall synthesis precursors.

-

Key Findings: Derivatives bearing electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on the N-aryl ring typically exhibit lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria like S. aureus.

-

Data Summary:

| Compound Substituent (R) | Organism | Activity Type | MIC Range (µg/mL) |

| H (Unsubstituted) | S. aureus | Bacteriostatic | 50 - 100 |

| 4-Cl | S. aureus | Bactericidal | 12.5 - 25 |

| 4-NO₂ | E. coli | Bacteriostatic | 25 - 50 |

| 4-Me | C. albicans | Antifungal | 50 - 100 |

The "Cephalosporin Effect": Beta-Lactamase Resistance

While N-aryl hydroxyiminoacetamides are distinct from cephalosporins, they share the critical hydroxyimino (or alkoxyimino) acetamide pharmacophore found in 3rd and 4th generation cephalosporins (e.g., Cefotaxime, Ceftriaxone).

-

Mechanism: The bulky oxime group (specifically the syn-isomer) provides steric hindrance that prevents beta-lactamase enzymes from accessing and hydrolyzing the adjacent amide bond.

-

Relevance: This validates the hydroxyiminoacetamide moiety as a "shielding" group in drug design, protecting vulnerable hydrolytic sites from enzymatic degradation.

Anticancer Potential (Cytotoxicity)

The biological activity of this class is often overshadowed by their cyclized products, Isatins (Indole-2,3-diones). However, the acyclic precursors possess independent cytotoxicity.

-

Pathway: Some N-aryl hydroxyiminoacetamides act as prodrugs. Intracellular metabolism or acidic microenvironments within tumors may facilitate partial cyclization or bioactivation via N,O-acyltransferases, leading to electrophilic species that bind DNA or inhibit kinases.

Synthesis Protocol: The Sandmeyer Isonitrosoacetanilide Route[2][5][6][7][8]

The most robust method for generating this scaffold is the Sandmeyer reaction. This protocol relies on the in situ generation of hydroxylamine and chloral oxime.

Reaction Workflow (DOT)

Figure 2: The Sandmeyer route for the synthesis of N-aryl hydroxyiminoacetamides.

Detailed Experimental Protocol

Objective: Synthesis of Isonitrosoacetanilide (N-phenyl-2-(hydroxyimino)acetamide).

Reagents:

-

Chloral hydrate: 0.11 mol

-

Aniline: 0.10 mol

-

Hydroxylamine hydrochloride: 0.32 mol

-

Sodium sulfate (decahydrate): ~1200g (saturated solution)

-

Conc. HCl

Step-by-Step Methodology:

-

Preparation: In a 5L round-bottom flask, dissolve 0.11 mol of chloral hydrate in 1.2L of water.

-

Salting Out: Add the sodium sulfate to the solution. Note: The high ionic strength is critical to precipitate the organic product as it forms.

-

Amine Addition: Add a solution of 0.10 mol aniline in 300mL water (acidified with conc. HCl to dissolve).

-

Oxime Generation: Finally, add the hydroxylamine hydrochloride solution (0.32 mol in 500mL water).

-

Heating: Heat the mixture rapidly using a burner/mantle. Bring to a vigorous boil.

-

Reaction Endpoint: Boil for exactly 1-2 minutes . Caution: Prolonged boiling degrades the product.

-

Isolation: Cool the reaction mixture under running tap water or an ice bath. The isonitrosoacetanilide will crystallize as a beige/yellow solid.

-

Purification: Filter via suction, wash with cold water to remove salts, and air dry. Recrystallize from ethanol if high purity is required for bioassays.

Self-Validation Check:

-

Melting Point: The product should melt at approximately 175°C .

-

Solubility: Soluble in alcohol and alkali (due to the acidic oxime proton), insoluble in cold water.

Experimental Bioassay Protocols

To verify biological activity, the following standardized protocols are recommended.

Antimicrobial Susceptibility Testing (Disk Diffusion)[3][4][10]

-

Inoculum: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard.

-

Plating: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate.

-

Compound Application: Dissolve the N-aryl hydroxyiminoacetamide in DMSO (1 mg/mL). Impregnate sterile filter paper discs (6 mm) with 20 µL of the solution.

-

Controls: Use Ciprofloxacin (positive) and DMSO (negative).

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI > 15mm indicates significant activity.

Cytotoxicity Assay (MTT Method)

-

Cell Line: HeLa or MCF-7 cancer cell lines.

-

Seeding: Seed cells in 96-well plates (5x10³ cells/well) and incubate for 24h.

-

Treatment: Treat with graded concentrations of the test compound (0.1 - 100 µM) for 48h.

-

Dye Addition: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.

-

Quantification: Dissolve formazan in DMSO and measure absorbance at 570 nm. Calculate IC50.

References

-

Sandmeyer, T. (1919).[1][4] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta.[5][4][6] Link

-

Marvel, C. S., & Hiers, G. S. (1925). Isonitrosoacetanilide.[7][5][8][9][10][11][4][12] Organic Syntheses, Coll. Vol. 1, p.327.[4] Link

-

Nathani, B. R., et al. (2011).[2] Synthesis and antimicrobial activity of some new isatins derivatives. Der Pharma Chemica.[2][8] Link

-

Sriram, D., et al. (2005). Synthesis and evaluation of anti-HIV activity of isatin beta-thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters. Link

-

Chaban, T., et al. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate. Link

Sources

- 1. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isatin - Wikipedia [en.wikipedia.org]

- 6. irapa.org [irapa.org]

- 7. ijopmr.org [ijopmr.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. biomedres.us [biomedres.us]

- 10. impactfactor.org [impactfactor.org]

- 11. brieflands.com [brieflands.com]

- 12. researchgate.net [researchgate.net]

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide mechanism of action theories

This technical guide explores the mechanistic theories surrounding N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide (CAS: 17122-69-9), also known as isonitroso-3,4-dimethylacetanilide. While primarily recognized as a critical synthetic intermediate in the Sandmeyer isatin synthesis, its structural integration of an

An In-Depth Technical Guide on Action Theories and Experimental Validation

Executive Summary: The Dual-Identity Scaffold

This compound represents a "privileged structure" in medicinal chemistry. It exists at the intersection of two distinct functional identities:

-

The Pro-Isatin Precursor: A chemical prodrug capable of intracellular cyclization to form dimethylisatin, a potent monoamine oxidase (MAO) inhibitor.

-

The Hydroxyimino Effector: A direct-acting ligand structurally homologous to cyano-oxime fungicides (e.g., Cymoxanil) and anticonvulsant acetamides, capable of metal chelation and ion channel modulation.

This guide dissects three core theories of action, providing the rationale and protocols required to validate each mechanism in a research setting.

Theory I: The Mitochondrial Bioenergetics Interception

Context: Antifungal and Antiproliferative Research

This theory posits that the compound acts as a respiratory poison, similar to the commercial fungicide Cymoxanil . The

Mechanism of Action

The compound is hypothesized to target Complex IV (Cytochrome c Oxidase) or Complex II (Succinate Dehydrogenase) .

-

Chelation: The oxime nitrogen and amide carbonyl oxygen form a bidentate ligand capable of chelating heme iron or copper centers within the respiratory complexes.

-

Redox Uncoupling: The hydroxyimino group (=N-OH) can undergo reversible redox cycling, potentially short-circuiting electron flow and generating reactive oxygen species (ROS) within the mitochondrial matrix.

Comparative Data: Structural Homology

| Feature | This compound | Cymoxanil (Fungicide Standard) | Mechanistic Implication |

| Core Scaffold | Essential for target binding. | ||

| Lipophilicity | High (3,4-Dimethylphenyl) | Moderate (Ethyl) | Membrane permeability; hydrophobic pocket fit. |

| H-Bonding | Donor (N-H, O-H) | Donor (N-H) | Interaction with active site residues (e.g., Histidine). |

| Target | Proposed: Complex IV / SDH | Proven: Complex IV / RNA synthesis | Disruption of ATP production.[1] |

Visualization: Mitochondrial Disruption Pathway

Figure 1: Hypothesized pathway of mitochondrial respiration inhibition leading to cellular apoptosis.

Theory II: The "Pro-Isatin" Metabolic Activation

Context: Neuropharmacology (MAO Inhibition)

This theory suggests that the compound is not the final effector but a metabolic precursor . Under acidic intracellular conditions or specific enzymatic catalysis, it cyclizes to form 4,5-dimethylisatin or 5,6-dimethylisatin .

Mechanism of Action[1][2][3]

-

The Sandmeyer Route In Vivo: While typically an acid-catalyzed synthetic reaction, intracellular environments (lysosomes) or specific amidases could facilitate the ring closure.

-

Isatin Activity: The resulting dimethylisatin is a known inhibitor of Monoamine Oxidase B (MAO-B) (increasing dopamine levels) and Caspase-3 (neuroprotection).

Experimental Protocol: In Vitro Cyclization Validation

To test if the compound acts as a "Pro-Isatin" under physiological-like stress:

-

Preparation: Dissolve 10 mM of the compound in acetonitrile.

-

Acid Challenge: Dilute into phosphate buffers adjusted to pH 2.0, 5.0, and 7.4 (simulating gastric, lysosomal, and cytosolic environments).

-

Incubation: Incubate at 37°C for 24 hours.

-

Detection: Analyze aliquots via HPLC-UV (254 nm) or LC-MS.

-

Target Analyte: Look for the emergence of the dimethylisatin peak (M-H = 174.06 for C10H9NO2).

-

-

Validation: If isatin is detected at pH 5.0 or 7.4, the "prodrug" theory is viable.

Theory III: Ion Channel Modulation

Context: Anticonvulsant Therapy

Acetamide derivatives are well-documented anticonvulsants (e.g., Lacosamide). The 3,4-dimethylphenyl substitution pattern (xylidine) is pharmacologically privileged, often enhancing binding to voltage-gated sodium channels (VGSCs).

Mechanism of Action[1][2][3]

-

Slow Inactivation: The compound binds to the "slow inactivation" state of the sodium channel, stabilizing it and preventing repetitive neuronal firing.

-

H-Bond Network: The hydroxyimino group provides unique hydrogen bond donor/acceptor sites that may interact with the channel pore distinct from standard acetamides.

Comprehensive Experimental Validation Workflow

To rigorously determine which theory dominates, the following self-validating workflow is recommended.

Protocol A: Mitochondrial Respiration Assay (Seahorse XF)

Validates Theory I

Objective: Quantify the impact on Oxygen Consumption Rate (OCR).

-

Cell Seeding: Seed S. cerevisiae or HepG2 cells in XF96 microplates (20,000 cells/well).

-

Treatment: Inject compound at increasing concentrations (0.1, 1, 10, 50 µM).

-

Measurement:

-

Basal Respiration: Measure initial OCR.

-

Oligomycin Injection: Inhibits ATP synthase (Complex V).

-

FCCP Injection: Uncouples ETC (Maximal respiration).

-

Rotenone/Antimycin A: Shuts down ETC (Non-mitochondrial respiration).

-

-

Analysis:

-

If Basal Respiration drops but ECAR (Glycolysis) increases

Confirms ETC inhibition (Theory I). -

If no change in OCR

Reject Theory I.

-

Protocol B: MAO-B Inhibition Assay

Validates Theory II

Objective: Determine if the compound (or its metabolite) inhibits Monoamine Oxidase.

-

Reagents: Recombinant Human MAO-B enzyme; Substrate (Tyramine or specific fluorogenic probe like Amplex Red).

-

Reaction:

-

Mix Enzyme + Compound (Pre-incubate 30 min to allow potential cyclization).

-

Add Substrate + HRP (Horseradish Peroxidase).

-

-

Readout: Measure fluorescence (Ex/Em 530/590 nm) over 60 minutes.

-

Control: Use Selegiline (1 µM) as a positive control.

-

Interpretation: A decrease in fluorescence relative to vehicle control indicates MAO-B inhibition, supporting the "Pro-Isatin" or direct inhibitory theory.

Visualization: Experimental Logic Flow

Figure 2: Logical workflow for distinguishing between mitochondrial toxicity and metabolic activation theories.

References

-

BenchChem. (2025).[1][2][3][4] Mechanism of Action of 2-Cyano-2-(hydroxyimino)acetamide Derived Fungicides. Retrieved from

-

PubChem. (2025). This compound Compound Summary (CID 75144). National Library of Medicine. Retrieved from

-

Gowda, B. T., et al. (2007). Structure of N-(3,4-Dimethylphenyl)acetamide. PMC - NIH. Retrieved from

-

Santa Cruz Biotechnology. (2025). (2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide Product Data. Retrieved from

-

Sit, R., et al. (2011).[5] Pharmacology of Hydroxyiminoacetamido Alkylamines as Reactivating Antidotes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2003087089A1 - Piperidine derivatives having ccr3 antagonism - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacology, Pharmacokinetics, and Tissue Disposition of Zwitterionic Hydroxyiminoacetamido Alkylamines as Reactivating Antidotes for Organophosphate Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on substituted phenyl-hydroxyiminoacetamide compounds

The following technical guide provides an in-depth analysis of substituted phenyl-hydroxyiminoacetamide compounds, focusing on their synthesis, pharmacological versatility, and structure-activity relationships (SAR).

Synthesis, Pharmacophore Design, and Therapeutic Applications[1]

Executive Summary

The N-substituted phenyl-2-hydroxyiminoacetamide scaffold (also known as isonitrosoacetanilide) represents a privileged structure in medicinal chemistry. Characterized by the

While historically utilized as a key intermediate in the industrial synthesis of Isatins (via the Sandmeyer isonitrosoacetanilide route), recent research has repositioned this scaffold as a potent bioactive agent.[1] Its applications span from neurotherapeutics (cholinesterase reactivators/inhibitors, anticonvulsants) to agrochemicals (succinate dehydrogenase inhibitors).[1] This guide details the chemical architecture, validated synthesis protocols, and mechanistic insights required for developing next-generation derivatives.

Chemical Architecture & Synthesis Strategies

The core structure consists of a phenyl ring linked to an acetamide group, where the

2.1 Method A: The Modified Sandmeyer Condensation (Industrial Standard)

This method is preferred for scalability and cost-efficiency.[1] It involves the condensation of an aniline derivative with chloral hydrate and hydroxylamine.[1]

Mechanism:

-

Imine Formation: Aniline reacts with chloral hydrate to form a trichloro-hemiaminal or imine intermediate.[1]

-

Substitution: Hydroxylamine attacks the intermediate, displacing the trichloromethyl group (as chloroform/formate equivalents) and establishing the oxime functionality.[1]

Protocol 1: Synthesis of N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide

-

Reagents: 4-Chloroaniline (0.1 mol), Chloral Hydrate (0.11 mol), Hydroxylamine Hydrochloride (0.3 mol), Sodium Sulfate (saturated), HCl (concentrated).[1]

-

Workflow:

-

Dissolve 4-chloroaniline in water (300 mL) containing concentrated HCl (10 mL).

-

Add a solution of hydroxylamine hydrochloride in water.[1]

-

Add a solution of chloral hydrate in water.[1]

-

Add saturated sodium sulfate solution (acts as a salting-out agent and pH buffer).[1]

-

Heat the mixture to 90°C for 2 hours.

-

Cool to 4°C. The precipitate (isonitroso intermediate) is filtered, washed with cold water, and recrystallized from ethanol.

-

-

Yield: Typically 75–85%.[1]

-

Validation:

H NMR (DMSO-

2.2 Method B: Direct Amidation (Precision Route)

For complex derivatives where harsh acidic conditions must be avoided, direct coupling is used.[1]

Protocol 2: BOP-Catalyzed Amidation

-

Reagents: 2-Hydroxyiminoacetic acid, substituted aniline/amine, BOP reagent, DIPEA, DMF.[1]

-

Workflow:

-

Advantage: Allows for the introduction of fragile heterocyclic amines (e.g., amino-indanes).[1]

2.3 Synthesis Workflow Diagram

The following diagram illustrates the decision logic and process flow for synthesizing these compounds.

Figure 1: Decision matrix and process flow for the synthesis of hydroxyiminoacetamides.

Pharmacological Applications[1][2][3][4]

3.1 Neurotherapeutics: Cholinesterase Interaction

The most significant application of this scaffold is in the design of Acetylcholinesterase (AChE) reactivators and inhibitors.

-

Mechanism: The oxime group (=N-OH) is a potent nucleophile. In the context of organophosphate (OP) poisoning (e.g., Sarin, VX), the oxime attacks the phosphorous atom covalently bound to the serine residue in the AChE active site, displacing the OP and restoring enzyme function.[1]

-

Dual Binding: Recent derivatives incorporate a peripheral binding site (e.g., a benzylamine or tetrahydroisoquinoline moiety) linked to the phenyl ring.[1] This allows the molecule to span the AChE active site gorge, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[1]

3.2 Agrochemicals: SDH Inhibition

Certain N-phenyl-2-hydroxyiminoacetamides function as Succinate Dehydrogenase Inhibitors (SDHI) .

-

Target: Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain of fungi (e.g., Sclerotinia sclerotiorum).[1]

-

Key Feature: The amide and oxime oxygens facilitate hydrogen bonding with the binding pocket residues (Trp/Tyr), disrupting electron transfer.[1]

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by the substitution pattern on the phenyl ring (

Table 1: SAR Summary of N-Phenyl-2-Hydroxyiminoacetamides

| Domain | Modification | Effect on Activity | Mechanistic Rationale |

| Oxime Geometry | E-isomer (Anti) | High | The E-isomer exposes the hydroxyl group for optimal nucleophilic attack or H-bonding. |

| Z-isomer (Syn) | Low | Steric clash often prevents proper active site docking.[1] | |

| Phenyl Ring ( | Unsubstituted | Moderate | Baseline activity; often lipophilicity limited.[1] |

| 4-Cl / 4-Br (Para) | Increased | Halogens improve lipophilicity (logP) and metabolic stability. Critical for antifungal potency.[1][3] | |

| 2-OH (Ortho) | High (Anti-inflammatory) | Facilitates intramolecular H-bonding; mimics salicylate pharmacophores. | |

| 3,4-Dimethoxy | Variable | Increases solubility but may reduce blood-brain barrier (BBB) permeability.[1] | |

| Amide Nitrogen | High | Essential for H-bond donation in the active site. | |

| Low | Loss of H-bond donor capability significantly reduces potency in AChE/SDH targets. |

4.1 Mechanistic Pathway Diagram

The following diagram details the interaction logic for AChE reactivation, highlighting the critical role of the oxime nucleophile.[1]

Figure 2: Mechanism of action for AChE reactivation by hydroxyiminoacetamides.

Experimental Validation Protocols

To ensure data integrity, the following assays are recommended for validating biological activity.

5.1 Ellman’s Assay (AChE Inhibition/Reactivation)

-

Principle: Measures the production of thiocholine from acetylthiocholine iodide (ATCh) by AChE. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (412 nm).

-

Protocol:

-

Incubate human recombinant AChE (0.1 U/mL) with the test compound (1 nM – 100

M) in phosphate buffer (pH 8.0) for 20 mins. -

Add DTNB (0.3 mM) and ATCh (0.4 mM).[1]

-

Monitor absorbance at 412 nm for 5 mins.

-

Calculation:

is determined by non-linear regression of the reaction rates vs. log[concentration].[1]

-

5.2 Antifungal Mycelial Growth Inhibition[1]

-

Target: Sclerotinia sclerotiorum or Botrytis cinerea.[1]

-

Protocol:

-

Prepare Potato Dextrose Agar (PDA) plates containing the test compound at serial dilutions (e.g., 1, 5, 10, 50

g/mL). -

Inoculate a 5mm mycelial plug from a fresh culture into the center of the plate.[1]

-

Incubate at 25°C for 72 hours.

-

Measurement: Measure colony diameter compared to DMSO control. Calculate

.

-

References

-

Maraković, N. et al. (2016). Design and synthesis of N-substituted-2-hydroxyiminoacetamides and interactions with cholinesterases.[1][4] Chemico-Biological Interactions.[1][4] Link

-

Liu, X. et al. (2019). Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

-

BenchChem Protocols. Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide.Link

-

PubChem Compound Summary. Acetamide, 2-(hydroxyimino)-N-phenyl- (CID 6861488).[1][5] National Center for Biotechnology Information.[1] Link

-

NIST Chemistry WebBook. Acetamide, 2-(hydroxyimino)-N-phenyl- Thermochemical Data.[1]Link

Sources

- 1. Acetamide, 2-(hydroxyimino)-N-phenyl- [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of N-substituted-2-hydroxyiminoacetamides and interactions with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetamide, 2-(hydroxyimino)-N-phenyl- | C8H8N2O2 | CID 6861488 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation and Spectroscopic Characterization of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

[1][2]

Executive Summary & Compound Profile

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide (also known as isonitroso-3,4-dimethylacetanilide) is a critical organic intermediate, primarily utilized in the Sandmeyer isonitroso synthesis to access 4,5-dimethylisatin and 5,6-dimethylisatin. These isatins are foundational scaffolds in the development of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and other indolinone-based therapeutics.

This guide provides a definitive reference for the structural validation of this compound, distinguishing it from its starting materials (3,4-dimethylaniline) and potential by-products (bis-anilides).

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (E/Z)-N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide |

| CAS Registry | 35162-44-8 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| Appearance | Pale yellow to beige solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

Synthesis & Mechanistic Workflow

The synthesis involves the condensation of 3,4-dimethylaniline with chloral hydrate and hydroxylamine hydrochloride in the presence of sodium sulfate. This reaction generates the hydroxyimino (oxime) functionality in situ.

Mechanistic Pathway (DOT Visualization)

Figure 1: Synthetic workflow from aniline precursor to the isonitroso intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Operational Note: The compound contains an oxime group (=N-OH) which can exist as syn (E) and anti (Z) isomers. In DMSO-d₆, the anti isomer typically predominates due to hydrogen bonding with the amide carbonyl. Signals may appear broadened due to exchangeable protons.

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 12.15 | Singlet (br) | 1H | =N-OH | Oxime hydroxyl (Deshielded, exchangeable) |

| 10.18 | Singlet | 1H | -NH-CO- | Amide proton (Downfield due to anisotropy) |

| 7.62 | Singlet | 1H | -CH =N- | Oxime methine proton (Characteristic singlet) |

| 7.45 | Singlet/Doublet | 1H | Ar-H (C2) | Aromatic proton (Ortho to N, Meta to Me) |

| 7.38 | Doublet ( | 1H | Ar-H (C6) | Aromatic proton (Ortho to N) |

| 7.08 | Doublet ( | 1H | Ar-H (C5) | Aromatic proton (Ortho to Me) |

| 2.21 | Singlet | 3H | Ar-CH₃ | Methyl group (Pos 3 or 4) |

| 2.18 | Singlet | 3H | Ar-CH₃ | Methyl group (Pos 3 or 4) |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Assignment | Carbon Type |

| 162.5 | C =O | Amide Carbonyl |

| 144.2 | C =N | Oxime Carbon |

| 136.5 | Ar-C | Quaternary (Ipso to N) |

| 136.0 | Ar-C | Quaternary (C-Me) |

| 131.2 | Ar-C | Quaternary (C-Me) |

| 129.8 | Ar-CH | Aromatic Methine |

| 121.5 | Ar-CH | Aromatic Methine |

| 117.8 | Ar-CH | Aromatic Methine |

| 19.8 | C H₃ | Methyl Carbon |

| 19.0 | C H₃ | Methyl Carbon |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the dual presence of the amide and the oxime functionalities. The absence of the strong carbonyl stretch of isatin (~1730 cm⁻¹) confirms the ring has not yet closed.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3250 - 3400 | Broad, Medium | Oxime hydroxyl (H-bonded) | |

| 3150 - 3200 | Sharp, Medium | Secondary Amide stretch | |

| 1660 - 1680 | Strong | Amide I band | |

| 1600 - 1620 | Medium | Oxime imine stretch | |

| 1540 | Strong | Amide II (bending) | |

| 1450, 1380 | Medium | Aromatic ring skeletal vibrations |

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV). Molecular Ion: [M+H]⁺ = 193.1 (ESI); M⁺• = 192.1 (EI).

Fragmentation Logic (EI/ESI)

The fragmentation pattern is characteristic of isonitrosoacetanilides. The primary pathway involves the cleavage of the amide bond or the loss of small neutrals from the oxime.

-

m/z 192 (M⁺): Parent ion.

-

m/z 175 ([M-OH]⁺): Loss of the hydroxyl radical/group from the oxime.

-

m/z 121 (C₈H₁₁N⁺): 3,4-Dimethylaniline cation (formed by amide bond cleavage).

-

m/z 106 (C₈H₁₀⁺): Loss of NH from the aniline fragment (Dimethylphenyl cation).

Fragmentation Pathway (DOT Visualization)

Figure 2: Proposed mass spectrometric fragmentation pathway for structural confirmation.

Quality Control & Impurity Profiling

When analyzing this intermediate, researchers must monitor for specific impurities that affect the yield of the subsequent cyclization step.

-

Unreacted 3,4-Dimethylaniline:

-

Detection: TLC (ninhydrin stain) or GC-MS.

-

Spectral Marker: Sharp amine NH₂ peaks in IR (~3300/3400 doublet) which are absent in the pure amide.

-

-

Bis-anilide (Diphenylurea derivative):

-

Origin: Reaction of chloral hydrate with two equivalents of aniline.

-

Spectral Marker: High molecular weight in MS; lack of oxime signals in NMR.

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for Sandmeyer isonitroso synthesis).

-

Marvel, C. S., & Hiers, G. S. (1925). Organic Syntheses: Isatin. Organic Syntheses, 5, 71. (Foundational mechanism for isonitrosoacetanilides).

-

Gowda, B. T., et al. (2008).[1] Structural studies on N-(3,4-dimethylphenyl)acetamide and related amides. Journal of Chemical Crystallography. (NMR data for the non-oxime analog).

-

SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General spectral trends for acetanilides).

Technical Whitepaper: Physicochemical Profiling of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

[1][2]

Executive Summary

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide (CAS: 17122-69-9), often referred to as 3,4-dimethyl-isonitrosoacetanilide, is a critical intermediate in the synthesis of 4,5-dimethylisatin via the Sandmeyer methodology.[1][2] Its utility in drug development stems from the isatin scaffold's role as a precursor for indolinone-based kinase inhibitors and antiviral agents.[1][2]

This technical guide provides a definitive analysis of the compound's physicochemical behavior.[2] Unlike simple amides, the presence of the

Molecular Architecture & Physicochemical Baseline[1][2]

The molecule features a lipophilic 3,4-dimethylphenyl tail and a polar hydroxyiminoacetamide head.[1][2] This amphiphilic structure dictates its solubility profile.[2]

| Property | Value / Characteristic | Technical Note |

| Molecular Formula | MW: 192.22 g/mol | |

| Functional Groups | Secondary Amide, Oxime ( | Dual H-bond donor/acceptor sites.[1][2][3] |

| pKa (Predicted) | ~10.5 (Oxime -OH) | Acidity allows deprotonation in dilute base.[1][2] |

| LogP (Predicted) | 1.8 – 2.2 | Moderately lipophilic; poor water solubility.[1][2] |

| Melting Point | 165°C – 180°C (Decomposition) | Range varies by purity/isomer ratio (E/Z).[1][2] |

Structural Isomerism

The compound exists as E (anti) and Z (syn) geometric isomers across the C=N bond.[2] The E-isomer is thermodynamically favored and is the requisite geometry for the acid-catalyzed cyclization to isatin.[1][2]

Solubility Profile

The solubility of this compound is non-linear and heavily dependent on pH and solvent polarity.[1][2]

The pH-Solubility Switch

The most critical handling characteristic is the "Oxime Switch."[1][2] The oxime proton is weakly acidic (

-

pH < 8 (Neutral/Acidic): The compound exists in its protonated, neutral form.[2]

-

pH > 11 (Alkaline): Deprotonation forms the water-soluble oximate anion.[1][2]

Organic Solvent Compatibility

| Solvent | Solubility Rating | Application |

| Ethanol/Methanol | High (Hot), Moderate (Cold) | Recrystallization solvent of choice.[1][2] |

| DMSO / DMF | High | Ideal for NMR or biological assays.[2] |

| Diethyl Ether | Low | Used for washing/trituration to remove impurities.[2] |

| Chlorobenzene | Moderate | Used in some industrial cyclization protocols.[2] |

Visualization: The Solubility/Purification Cycle

The following diagram illustrates the standard purification workflow leveraging the pH switch.

Figure 1: The pH-dependent solubility switch used for purification.[1][2]

Stability Dynamics

Stability is binary: the compound is stable under storage conditions but highly reactive under synthetic forcing conditions.[2]

Thermal Stability & Storage[1]

-

Solid State: Stable at room temperature (25°C) when stored dry.[1][2]

-

Hygroscopicity: Low.[2] However, moisture can catalyze slow hydrolysis of the amide bond over months.[2]

-

Recommendation: Store in tightly sealed containers at ambient temperature, protected from light (to prevent uncontrolled E/Z photo-isomerization).[1][2]

Chemical Reactivity (Degradation vs. Transformation)

The compound is designed to be unstable in hot acid; this is the mechanism of isatin formation.[2]

-

Acid-Catalyzed Cyclization (Intended Transformation):

-

Hydrolytic Degradation (Unwanted):

Visualization: Reactivity Pathways

Figure 2: Competing reaction pathways: Cyclization (desired) vs. Hydrolysis/Isomerization (undesired).[1][2]

Experimental Protocols

Purification via Acid-Base Extraction

This protocol ensures removal of non-acidic impurities (e.g., unreacted 3,4-dimethylaniline).[1][2]

-

Dissolution: Suspend 10 g of crude solid in 100 mL of 5% NaOH solution. Stir for 15 minutes. The oxime should dissolve, producing a yellow/orange solution.[2]

-

Filtration: Filter the solution through Celite to remove undissolved solids (tar/impurities).[2]

-

Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring until pH reaches ~3-4. A thick precipitate will form.[2]

-

Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove salts, and dry in a vacuum oven at 50°C.

Solubility Testing for Formulation

For researchers screening solvents for biological assays:

References

-

Sandmeyer Is

-

Synthesis of Substituted Isonitrosoacetanilides

-

Isatin Deriv

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)acetamide | C10H12N2O2 | CID 6399797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 4. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Isatin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Whitepaper: A Strategic Guide to Unlocking the Therapeutic Potential of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide belongs to the N-aryl acetamide class, a scaffold of significant interest in medicinal chemistry due to its synthetic tractability and presence in a wide array of biologically active molecules. While direct research on this specific compound is nascent, its structural motifs—the N-aryl group, the acetamide linker, and the hydroxyimino function—suggest a high potential for interaction with multiple, therapeutically relevant biological targets. This guide eschews a speculative listing in favor of a logical, evidence-driven strategy for target deconvolution. We synthesize data from structurally related compounds to build a series of testable hypotheses and provide a phased experimental workflow for identifying and validating its primary mechanism(s) of action. This document serves as a comprehensive roadmap for research teams aiming to translate the chemical potential of this compound into a validated therapeutic candidate.

Introduction: The N-Aryl Hydroxyiminoacetamide Scaffold

A Pharmacophore of Proven Versatility

The N-aryl acetamide core is a privileged structure in drug discovery, capable of forming key hydrogen bonds and participating in various non-covalent interactions within enzyme active sites and receptor binding pockets.[1] The addition of a hydroxyimino group introduces a potential metal-chelating function and additional hydrogen bonding capabilities, further expanding its interactive potential.[2] Analogs and derivatives of this core structure have demonstrated a wide spectrum of biological activities, from enzyme inhibition to ion channel modulation, underscoring the necessity of a systematic approach to pinpoint the specific therapeutic relevance of this compound.[1][3]

The Subject Molecule: this compound

The subject of this guide possesses a distinct combination of features:

-

N-(3,4-Dimethylphenyl) group: This lipophilic moiety will significantly influence the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and can engage in hydrophobic or van der Waals interactions within a target's binding site.

-

Acetamide Linker: This classic linker provides structural rigidity and hydrogen bonding sites (both donor and acceptor), which are critical for target affinity.[1]

-

Hydroxyimino Group (=N-OH): This functional group is a key determinant of potential activity. It can act as a hydrogen bond donor/acceptor and may be involved in coordinating with metal ions present in the active sites of metalloenzymes.

The Imperative for Target Deconvolution

Modern drug discovery demands a deep mechanistic understanding of a compound's activity to mitigate off-target effects and optimize efficacy. For a novel compound like this compound, a robust target identification and validation cascade is not merely a research exercise but a critical step in its developmental pathway. The following sections outline a strategy built upon prior art from related chemical classes to systematically explore its therapeutic potential.

Analog-Driven Target Hypotheses

Based on published data for structurally related N-aryl acetamides and hydroxyimino-containing molecules, we can formulate several primary hypotheses for the therapeutic targets of this compound.

Hypothesis 1: Inhibition of Cholinesterases for Neurodegenerative Disorders

N-substituted 2-cyano-2-(hydroxyimino)acetamide derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] This makes the cholinesterase family a primary target of interest for potential applications in Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits.[3][4] Substituted acetamide derivatives have shown selective and potent BChE inhibition, with some compounds exhibiting IC50 values in the low micromolar range.[4]

Hypothesis 2: Modulation of the Coagulation Cascade

Recent studies have identified N-phenyl-2-(phenyl-amino) acetamide derivatives as inhibitors of Factor VIIa, a key serine protease in the extrinsic pathway of blood coagulation.[5] This suggests a potential application as an anticoagulant agent. The N-aryl acetamide scaffold provides a template that could be adapted for potent and selective inhibition of coagulation factors.[5]

Hypothesis 3: Anticancer Activity via Enzyme Inhibition

The hydroxyimino group is a feature found in some inhibitors of histone deacetylases (HDACs), a class of enzymes frequently dysregulated in cancer.[6] Specifically, N-hydroxycinnamides have been developed as potent and selective HDAC8 inhibitors.[6] Furthermore, acetamide derivatives have shown promise in inhibiting cancer cell proliferation, and the broader class of N-substituted acetamides has been investigated for activity against various kinases.[2][3]

Hypothesis 4: Antimicrobial and Antiprotozoal Activity

A significant body of literature supports the antimicrobial potential of this scaffold. Acetamide derivatives have displayed notable antibacterial and antifungal properties.[2][7][8] The mechanism often involves the disruption of essential microbial enzymes or cellular structures.[1] Additionally, related benzimidazole-acetamide structures have shown potent antiprotozoal activity against parasites like Giardia intestinalis and Trichomonas vaginalis.[9]

A Phased Experimental Workflow for Target Validation

A multi-pronged approach is essential to efficiently identify and validate the biological target(s) of this compound. The following workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: A Phased Workflow for Target Deconvolution.

Phase 1: Initial Broad-Spectrum Screening

The goal of this phase is to cast a wide net to identify the compound's general biological activity without initial bias.

Protocol 3.1.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.[3]

-

Rationale: This is a foundational and high-throughput method to confirm or refute the antimicrobial hypothesis derived from analog data.[7]

-

Methodology:

-

Prepare a 96-well microtiter plate with a two-fold serial dilution of this compound in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of ~5 x 10^5 CFU/mL.

-

Include positive (microorganism, no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.[3]

-

Phase 2: Target-Specific Biochemical Assays

Once a phenotypic effect is observed or to test specific hypotheses, direct enzyme inhibition assays are performed.

Protocol 3.2.1: Cholinesterase Inhibition Assay (Ellman's Method) This spectrophotometric assay quantifies AChE or BChE activity and its inhibition.[3]

-

Rationale: This is the gold-standard biochemical assay to directly test Hypothesis 1. Its chromogenic output allows for robust and sensitive quantification of inhibition.

-

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

-

Methodology:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of varying concentrations of the test compound.

-

Add 10 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

-

Quantitative Data from Related Compounds

To provide context for potential results, the following table summarizes inhibitory constants (Ki) for related N-substituted 2-cyano-2-(hydroxyimino)acetamide derivatives against cholinesterases.[3]

| Compound ID (from source) | Target | Inhibition Constant (Kᵢ) (µM) |

| 1 | Acetylcholinesterase (AChE) | 1200 |

| Butyrylcholinesterase (BChE) | 130 | |

| 2 | Acetylcholinesterase (AChE) | 800 |

| Butyrylcholinesterase (BChE) | 2.5 | |

| 3 | Acetylcholinesterase (AChE) | 50 |

| Butyrylcholinesterase (BChE) | 0.30 | |

| 4 | Acetylcholinesterase (AChE) | 200 |

| Butyrylcholinesterase (BChE) | 0.90 | |

| Table adapted from BenchChem Application Notes.[3] |

Phase 3: Cellular Target Engagement

Confirming that the compound interacts with its putative target within the complex environment of a living cell is a crucial validation step.

Protocol 3.3.1: Cellular Thermal Shift Assay (CETSA) CETSA assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.

-

Rationale: This assay provides direct evidence of physical interaction between the compound and its target protein in a cellular context, bridging the gap between biochemical activity and cellular effect.

-

Methodology:

-

Treat intact cells or cell lysate with the test compound or a vehicle control.

-

Aliquot the treated samples into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Cool the samples and lyse the cells (if treated intact) to release soluble proteins.

-

Separate the soluble protein fraction (where the stabilized target resides) from the aggregated, denatured proteins via centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or other protein quantification methods.

-

A positive result is indicated by a shift in the melting curve to a higher temperature for the compound-treated sample compared to the vehicle control.

-

Caption: Mechanism of Cholinesterase Inhibition.

Data Interpretation and Future Directions

A convergence of evidence from these phased experiments is required to confidently assign a therapeutic target. A positive "hit" would involve:

-

A confirmed phenotypic effect (e.g., cell death, reduced microbial growth).

-

Potent inhibition in a biochemical assay (e.g., low micromolar or nanomolar IC50).

-

Demonstrable target engagement in a cellular context (e.g., a CETSA shift).

-

A downstream cellular effect consistent with target inhibition (e.g., increased acetylcholine levels in the synapse).

Upon successful validation of a primary target, the next logical steps involve comprehensive Structure-Activity Relationship (SAR) studies. This process involves synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties, ultimately advancing the chemical scaffold toward a preclinical candidate.

Conclusion

This compound is a compound with considerable, albeit currently unrealized, therapeutic potential. By leveraging data from related chemical series, this guide has established a set of high-priority, testable hypotheses spanning neurodegeneration, coagulation, oncology, and infectious diseases. The provided experimental workflow offers a rigorous and systematic path forward for research teams. Through this structured approach of broad screening, hypothesis-driven validation, and cellular confirmation, the scientific community can effectively deconvolute the mechanism of action of this promising scaffold and pave the way for its potential development as a novel therapeutic agent.

References

- BenchChem. Applications of N-substituted 2-Cyano-2-(hydroxyimino)

- Smolecule. (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide.

- Patsnap Synapse.

- PubMed. Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors.

- PMC. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.

- Indian Journal of Chemistry. Synthesis and antifungal activity of N-(alkyl/aryl)-2- (3-oxo-1,4-benzothiazin-2-yl)acetamide.

- MDPI. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.

- Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.

- Semantic Scholar.

- PubMed. Synthesis and biological evaluation of ortho-aryl N-hydroxycinnamides as potent histone deacetylase (HDAC) 8 isoform-selective inhibitors.

Sources

- 1. What is Acetamide used for? [synapse.patsnap.com]

- 2. Buy (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Synthesis and biological evaluation of ortho-aryl N-hydroxycinnamides as potent histone deacetylase (HDAC) 8 isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

Synonyms for N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

Technical Whitepaper: N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

Part 1: Core Directive & Nomenclature Architecture

Executive Summary this compound (CAS: 17122-69-9) is a critical synthetic intermediate belonging to the class of isonitrosoacetanilides . It serves as the pivotal precursor in the Sandmeyer Isatin Synthesis , enabling the production of dimethyl-substituted isatins (4,5- and 5,6-dimethylisatin). These isatin scaffolds are foundational in the development of receptor tyrosine kinase inhibitors (RTKIs), antiviral agents, and agrochemical fungicides.

This guide deconstructs the compound's nomenclature, outlines its synthesis workflow, and provides a validated protocol for its generation and cyclization.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Nomenclature & Identity Systems

Accurate identification of this compound is complicated by historical naming conventions (isonitroso-) versus modern IUPAC standards (hydroxyimino-). The table below consolidates these synonyms to facilitate database mining and patent searches.

Table 1: Primary Identifiers and Synonyms

| Category | Synonym / Identifier | Context |

| CAS Registry Number | 17122-69-9 | Global Standard |

| IUPAC Name | (2E)-N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide | Systematic (Preferred) |

| Chemical Abstracts | Acetamide, N-(3,4-dimethylphenyl)-2-(hydroxyimino)- | Database Indexing |

| Historical/Trivial | 3,4-Dimethyl-isonitrosoacetanilide | Process Chemistry (Sandmeyer) |

| Structural Name | N-(3,4-Xylyl)-2-(hydroxyimino)acetamide | Substituent-based |

| Functional Name | Glyoxylic acid 3,4-dimethylanilide oxime | Functional Group Logic |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Mass: 192.21 g/mol |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C=NO)C | Chemoinformatics |

Synthetic Pathway & Derivatization Logic

The utility of this compound lies in its conversion to isatin derivatives. The Sandmeyer Isatin Synthesis is the industry-standard workflow.

-

Mechanism: The reaction involves the condensation of 3,4-dimethylaniline with chloral hydrate and hydroxylamine to form the target oxime (the Topic).

-

Cyclization: Treatment with concentrated sulfuric acid triggers an intramolecular electrophilic aromatic substitution. Due to the 3,4-substitution pattern, cyclization can occur at the 2-position (yielding 4,5-dimethylisatin) or the 6-position (yielding 5,6-dimethylisatin), creating a regioisomeric mixture that must be separated.

Figure 1: Sandmeyer Isatin Synthesis Workflow

Caption: The synthetic logic flow from aniline precursor to the target isonitroso intermediate and subsequent cyclization into bioactive isatin scaffolds.

Experimental Protocol: Synthesis of the Target Intermediate